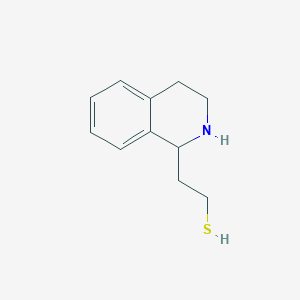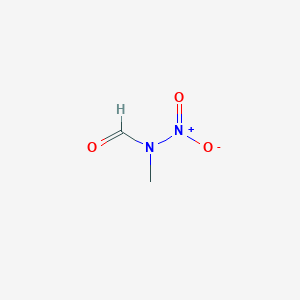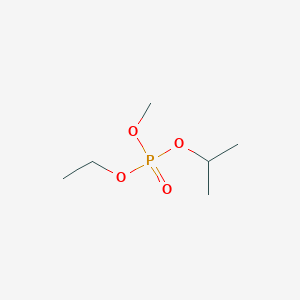![molecular formula C14H24O B14619102 Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- CAS No. 60507-32-6](/img/structure/B14619102.png)
Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-: is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its high degree of methyl substitution, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- typically involves multi-step synthetic routes. One common method includes the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions often require precise temperature control and the use of specific ligands to achieve the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the principles of tandem catalysis and efficient synthetic procedures are likely employed. These methods aim to reduce waste and improve yield by orchestrating multiple catalytic steps in a single reaction vessel .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may yield alcohols or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often employ reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In organic chemistry, bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is of particular interest. Studies are exploring its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound’s stability and reactivity make it suitable for use in materials science. It is investigated for its potential in creating advanced materials with specific properties, such as enhanced durability or reactivity .
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions often occur through the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding or van der Waals forces. The pathways involved can vary depending on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Bicyclo[4.2.0]octane: This compound shares a similar bicyclic structure but lacks the extensive methyl substitution.
Bicyclo[3.3.0]octan-2-one: Another bicyclic compound with a different ring structure and substitution pattern.
Uniqueness: The extensive methyl substitution in bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These properties can influence its reactivity and interactions with other molecules, making it distinct from other bicyclic compounds .
Properties
CAS No. |
60507-32-6 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
5,5,7,7,8,8-hexamethylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C14H24O/c1-12(2)8-7-9(15)10-11(12)14(5,6)13(10,3)4/h10-11H,7-8H2,1-6H3 |
InChI Key |
JJSGDEPYGPIGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C2C1C(C2(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)

![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)

![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)







![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
